molecular formula C20H13BrN4O B4161075 6-bromo-N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

6-bromo-N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4161075
M. Wt: 405.2 g/mol
InChI Key: ZPUFDSAZTIMRDP-UHFFFAOYSA-N
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Description

6-bromo-N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, with various substituents attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core and the introduction of the bromine and pyridinyl groups. One common synthetic route is as follows:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Coupling with Pyridinyl Groups: The pyridinyl groups can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate pyridinyl boronic acids and a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine, such as 2-aminopyridine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-2-pyridinyl-2-(3-pyridinyl)-4-quinolinecarboxamide: Similar structure with a chlorine atom instead of bromine.

    6-fluoro-N-2-pyridinyl-2-(3-pyridinyl)-4-quinolinecarboxamide: Similar structure with a fluorine atom instead of bromine.

    6-iodo-N-2-pyridinyl-2-(3-pyridinyl)-4-quinolinecarboxamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

6-bromo-N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

6-bromo-N-pyridin-2-yl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O/c21-14-6-7-17-15(10-14)16(20(26)25-19-5-1-2-9-23-19)11-18(24-17)13-4-3-8-22-12-13/h1-12H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUFDSAZTIMRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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